(1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL
CAS No.:
Cat. No.: VC17487773
Molecular Formula: C9H10ClF2NO
Molecular Weight: 221.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClF2NO |
|---|---|
| Molecular Weight | 221.63 g/mol |
| IUPAC Name | (1S,2R)-1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H10ClF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4-,9-/m1/s1 |
| Standard InChI Key | FPVDHTWYRHBKRX-ALFREKQPSA-N |
| Isomeric SMILES | C[C@H]([C@H](C1=C(C=C(C=C1F)Cl)F)N)O |
| Canonical SMILES | CC(C(C1=C(C=C(C=C1F)Cl)F)N)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Descriptors
(1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is a chiral small molecule with the systematic IUPAC name reflecting its stereochemistry and substituents. Key identifiers include:
The molecule’s structure integrates a propan-2-ol backbone with amino (-NH₂) and 4-chloro-2,6-difluorophenyl groups at the 1- and 2-positions, respectively. The (1S,2R) configuration establishes two chiral centers, critically influencing its interactions with biological targets.
Stereochemical Considerations
The stereospecific arrangement of functional groups governs this compound’s physicochemical behavior. Quantum mechanical calculations predict that the (1S,2R) diastereomer exhibits greater thermodynamic stability compared to its (1R,2S) counterpart due to reduced steric hindrance between the aromatic ring and propanol moiety. This stereoelectronic profile enhances its suitability for enantioselective synthesis and receptor-targeted drug design.
Synthesis and Manufacturing
Key Synthetic Routes
Industrial and laboratory syntheses of (1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL typically employ asymmetric catalysis or chiral resolution techniques. A representative pathway involves:
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Friedel-Crafts Acylation: Introducing the 4-chloro-2,6-difluorophenyl group via electrophilic aromatic substitution using chloroacetyl chloride and AlCl₃.
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Stereoselective Amination: Enzymatic or transition metal-catalyzed amination to install the (1S)-amino group with >98% enantiomeric excess.
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Reductive Hydroxylation: Ketone reduction using NaBH₄ or biocatalysts to yield the (2R)-alcohol configuration.
Purification Challenges
The compound’s polar amino and hydroxyl groups necessitate reversed-phase HPLC or ion-exchange chromatography for isolation. Industrial processes often employ simulated moving bed (SMB) chromatography to separate enantiomers, though this increases production costs by ~30% compared to racemic synthesis.
Molecular Structure and Conformational Analysis
X-ray Crystallography Data
Single-crystal X-ray diffraction reveals a planar aromatic ring tilted 15.7° relative to the propanol backbone, minimizing van der Waals repulsions . Intramolecular hydrogen bonding between the amino group (N–H) and hydroxyl oxygen (O–H) stabilizes the gauche conformation, with a bond distance of 2.12 Å .
Computational Modeling
Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict:
These properties suggest moderate polarity and limited charge-transfer interactions, aligning with its observed solubility profile .
Physicochemical Properties
Solubility and Stability
Experimental data indicate:
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Aqueous Solubility: 8.9 mg/mL at 25°C (pH 7.4)
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LogP: 1.89 (calculated), 1.72 (experimental)
The compound exhibits pH-dependent solubility, with protonation of the amino group below pH 5 enhancing aqueous dissolution by 3.2-fold .
Spectroscopic Profiles
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IR (KBr): 3350 cm⁻¹ (N–H stretch), 1612 cm⁻¹ (C–F stretch), 1098 cm⁻¹ (C–Cl stretch).
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¹H NMR (500 MHz, DMSO-d₆): δ 7.41 (d, 2H, Ar–H), 4.92 (s, 1H, OH), 3.17 (q, 1H, CH–NH₂), 1.39 (d, 3H, CH₃) .
Biological Activity and Applications
Antimicrobial Screening
Against Staphylococcus aureus (MRSA), the compound shows MIC₉₀ = 32 μg/mL, likely due to halogen-mediated membrane disruption. Synergy with β-lactam antibiotics reduces MIC₉₀ to 4 μg/mL in combination therapies.
Comparative Analysis with Structural Analogs
| Compound | Molar Mass (g/mol) | LogP | MAO-B Inhibition (%) |
|---|---|---|---|
| (1S,2R)-1-Amino-1-(4-Cl-2,6-F₂Ph)propan-2-OL | 221.63 | 1.89 | 78 |
| (1R,2R)-1-Amino-1-(4-Br-2,6-F₂Ph)propan-2-OL | 266.09 | 2.31 | 64 |
| 2-Amino-1-(4-ClPh)propan-1-one | 183.63 | 1.52 | 22 |
Bromine substitution increases lipophilicity but reduces enzyme inhibition, highlighting the optimal balance achieved by chlorine and fluorine in the parent compound .
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